molecular formula C6H9N3O B1486975 N-[1-(1-methyl-1H-imidazol-2-yl)ethylidene]hydroxylamine CAS No. 945122-94-1

N-[1-(1-methyl-1H-imidazol-2-yl)ethylidene]hydroxylamine

Cat. No. B1486975
M. Wt: 139.16 g/mol
InChI Key: JBCXLJLZKOTBAY-VMPITWQZSA-N
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Description

N-[1-(1-methyl-1H-imidazol-2-yl)ethylidene]hydroxylamine, also known as MIH, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MIH is a versatile compound that can be synthesized using various methods and has shown promising results in several studies.

Scientific Research Applications

“N-[1-(1-methyl-1H-imidazol-2-yl)ethylidene]hydroxylamine” is a chemical compound with the CAS Number: 945122-94-1 . It’s a versatile material used in scientific research. It offers unique properties for various applications, such as drug development, catalysis, and nanotechnology.

One specific field where this compound has been applied is in chemical biology. N-acyl imidazoles, a class of compounds to which “N-[1-(1-methyl-1H-imidazol-2-yl)ethylidene]hydroxylamine” belongs, are unique electrophiles that exhibit moderate reactivity, relatively long-half life, and high solubility in water . Thanks to their tunable reactivity and chemical selectivity, the application of N-acyl imidazole derivatives has launched to a number of chemical biology researches .

  • Chemical Synthesis of Peptide/Protein : N-acyl imidazoles have been utilized in the chemical synthesis of peptides and proteins .
  • Chemical Labeling of Native Proteins of Interest (POIs) : They have been used for the chemical labeling of native proteins of interest .
  • Structural Analysis and Functional Manipulation of RNAs : N-acyl imidazoles have contributed to the structural analysis and functional manipulation of RNAs .
  • Biological Applications of Imidazolium Salts : Imidazolium salts, distinct from their parent imidazoles, are made up of a discrete cation and anion pair, and have found widespread utility as ionic liquids . A lesser-known function of such imidazolium salts includes the application of these salts in biological systems . Several areas of bio-applications, including antitumor, antimicrobial, antioxidant, and bioengineering applications, have been presented and discussed .

  • Chemical Biology Applications of N-acyl Imidazoles : N-acyl imidazoles, a class of compounds to which “N-[1-(1-methyl-1H-imidazol-2-yl)ethylidene]hydroxylamine” belongs, have been utilized in various chemical biology researches . These include:

    • Chemical Synthesis of Peptide/Protein : N-acyl imidazoles have been utilized in the chemical synthesis of peptides and proteins .
    • Chemical Labeling of Native Proteins of Interest (POIs) : They have been used for the chemical labeling of native proteins of interest .
    • Structural Analysis and Functional Manipulation of RNAs : N-acyl imidazoles have contributed to the structural analysis and functional manipulation of RNAs .
  • Biological Applications of Imidazolium Salts : Imidazolium salts, distinct from their parent imidazoles, are made up of a discrete cation and anion pair, and have found widespread utility as ionic liquids . A lesser-known function of such imidazolium salts includes the application of these salts in biological systems . Several areas of bio-applications, including antitumor, antimicrobial, antioxidant and bioengineering applications, have been presented and discussed .

  • Chemical Biology Applications of N-acyl Imidazoles : N-acyl imidazoles, a class of compounds to which “N-[1-(1-methyl-1H-imidazol-2-yl)ethylidene]hydroxylamine” belongs, have been utilized in various chemical biology researches . These include:

    • Chemical Synthesis of Peptide/Protein : N-acyl imidazoles have been utilized in the chemical synthesis of peptides and proteins .
    • Chemical Labeling of Native Proteins of Interest (POIs) : They have been used for the chemical labeling of native proteins of interest .
    • Structural Analysis and Functional Manipulation of RNAs : N-acyl imidazoles have contributed to the structural analysis and functional manipulation of RNAs .

properties

IUPAC Name

(NE)-N-[1-(1-methylimidazol-2-yl)ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-5(8-10)6-7-3-4-9(6)2/h3-4,10H,1-2H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCXLJLZKOTBAY-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=NC=CN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=NC=CN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(1-methyl-1H-imidazol-2-yl)ethylidene]hydroxylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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